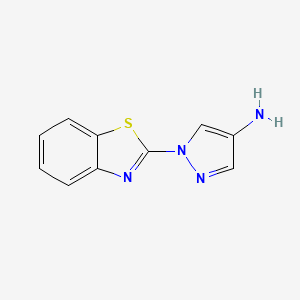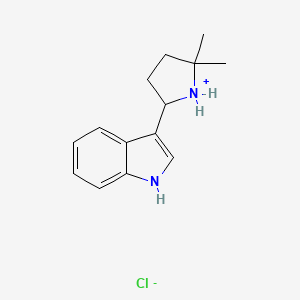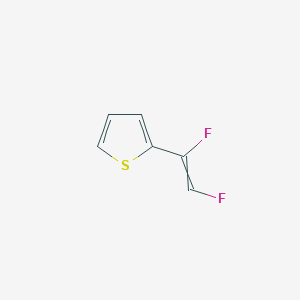
2-Octylundecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octylundecanedioic acid is a dicarboxylic acid with the molecular formula C19H36O4. It is a synthetic compound known for its unique structure, which includes a long hydrocarbon chain with two carboxylic acid groups at each end. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octylundecanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2-octylundecanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure complete oxidation without over-oxidizing the product .
Industrial Production Methods
In industrial settings, this compound is often produced through a multi-step process that includes the esterification of 2-octylundecanol followed by hydrolysis. This method allows for large-scale production and ensures high purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octylundecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4) for esterification reactions.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: 2-Octylundecanol.
Substitution: Esters and amides.
Applications De Recherche Scientifique
2-Octylundecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the production of polymers, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of 2-Octylundecanedioic acid involves its interaction with cellular membranes and metabolic pathways. The compound can modulate the expression of specific genes and enzymes, leading to changes in cellular processes such as lipid metabolism and oxidative stress response. Its effects on fungal and bacterial cells are primarily due to its ability to disrupt cell membrane integrity and inhibit key metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Dodecanedioic acid: Another dicarboxylic acid with a slightly longer chain.
Sebacic acid: A dicarboxylic acid commonly used in the production of polymers and resins.
Uniqueness
2-Octylundecanedioic acid is unique due to its specific chain length and the presence of an octyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .
Propriétés
Numéro CAS |
4124-87-2 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-octylundecanedioic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
IGMCTDOFLKWLPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


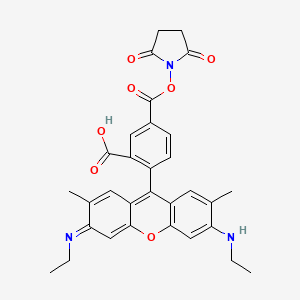

![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)

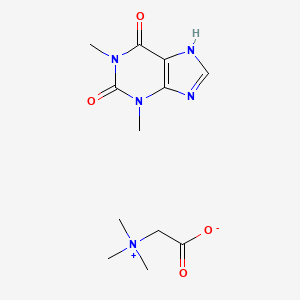

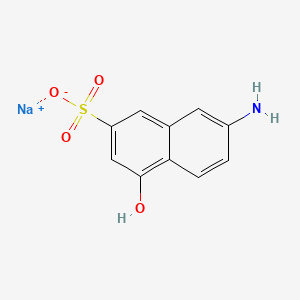

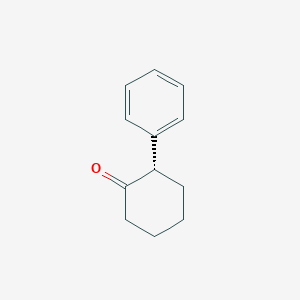
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
